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  • Product: 2-Chloro-5-(4-fluorophenyl)pyrazine
  • CAS: 115104-61-5

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Bioactivity of 2-Chloro-5-(4-fluorophenyl)pyrazine: A Core Pharmacophore in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid discovery of potent, selective therapeutics relies heavily on privileged scaffolds—molecular frameworks that serve as versatile starting points for target-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid discovery of potent, selective therapeutics relies heavily on privileged scaffolds—molecular frameworks that serve as versatile starting points for target-directed synthesis. 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS: 115104-61-5) is one such critical building block[1]. While not a standalone therapeutic agent, this compound is the progenitor of several highly potent classes of drugs, particularly in the fields of oncology and targeted kinase inhibition[2].

This technical whitepaper explores the structural rationale behind this specific scaffold, details its translation into bioactive diarylpyrazine and aminopyrazine derivatives, and provides field-proven, self-validating methodologies for its application in drug development.

Structural & Physicochemical Rationale

The architecture of 2-Chloro-5-(4-fluorophenyl)pyrazine is not accidental; it is a highly engineered intermediate designed to solve specific pharmacokinetic and synthetic challenges.

  • The Pyrazine Core: Pyrazine acts as a bioisostere for benzene and pyridine. Its two nitrogen atoms serve as critical hydrogen-bond acceptors. In kinase inhibitors, these nitrogens frequently anchor the molecule to the ATP-binding pocket (specifically the hinge region) of the target enzyme[3].

  • The 4-Fluorophenyl Moiety: The introduction of a fluorine atom at the para position of the phenyl ring is a classic medicinal chemistry tactic. Fluorine is highly electronegative and forms a strong C-F bond, which effectively blocks cytochrome P450-mediated para-hydroxylation. This significantly enhances the metabolic stability and biological half-life of the resulting drug[1]. Furthermore, it increases lipophilicity, aiding in cellular permeability.

  • The 2-Chloro Handle: The chlorine atom at the C2 position is an electrophilic handle. Because the pyrazine ring is electron-deficient, this position is highly primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid diversification of the pharmacophore[1].

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValue / DescriptionPharmacological Implication
CAS Number 115104-61-5Standardized registry for procurement and tracking.
Molecular Formula C10H6ClFN2Low molecular weight (208.62 g/mol ) allows for high ligand efficiency when elaborated.
ClogP (Estimated) ~2.8 - 3.2Optimal starting lipophilicity for oral bioavailability (Rule of 5 compliant).
Reactivity Electrophilic at C2Enables divergent synthesis of compound libraries.

Bioactivity and Target Applications

Elaboration of 2-Chloro-5-(4-fluorophenyl)pyrazine yields derivatives with profound bioactivity, primarily categorized into two major therapeutic mechanisms:

Kinase Inhibition (e.g., ChK1)

High-throughput screening campaigns have identified diarylpyrazines as potent inhibitors of Checkpoint kinase 1 (ChK1)[2]. ChK1 is a critical regulator of the DNA damage response. When tumor cells are treated with DNA-damaging chemotherapeutics (like gemcitabine), ChK1 halts the cell cycle at the G2/M phase to allow for DNA repair. Derivatives synthesized from our core scaffold (such as the GNE-900 series) bind to the ChK1 kinase domain[3]. By inhibiting ChK1, these diarylpyrazines force cancer cells with damaged DNA to bypass the checkpoint and enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis[2].

Ubiquitin Ligase Inhibition (e.g., Skp2)

Recent molecular hybridization strategies have utilized the 2,3-diarylpyrazine framework to target the S-phase kinase-associated protein 2 (Skp2)[4]. Skp2 is a vital component of the SCF E3 ubiquitin ligase complex, which tags cell cycle inhibitors (like p27) for degradation. Pyrazine derivatives synthesized from this scaffold have been shown to disrupt the Skp2-Cks1 interaction with sub-micromolar potency (IC50 ~0.38 μM), inducing S-phase arrest and significantly enhancing the sensitivity of cancer cells to cisplatin[4],[5].

Table 2: Comparative Bioactivity of Scaffold Derivatives
Derivative ClassPrimary TargetMechanism of ActionTherapeutic Application
Diarylpyrazines ChK1 KinaseATP-competitive hinge binding; abrogates G2/M checkpoint.Chemopotentiation in solid tumors[2].
2,3-Diarylpyrazines Skp2 LigaseDisrupts Skp2-Cks1 binding; prevents p27 degradation.Overcoming cisplatin resistance[4].
Aminopyrazines p38 MAPK / VEGFRModulates inflammatory signaling and angiogenesis.Autoimmune diseases / Oncology.

Experimental Workflows & Methodologies

To utilize 2-Chloro-5-(4-fluorophenyl)pyrazine effectively, researchers must employ rigorous, self-validating synthetic protocols. Below are the two primary methodologies for pharmacophore expansion.

SynthWorkflow A 2-Chloro-5-(4-fluorophenyl)pyrazine (Core Scaffold) B SNAr Reaction (Amines, DIPEA, Heat) A->B Nucleophilic Substitution C Suzuki Coupling (Boronic Acids, Pd-cat) A->C Cross-Coupling D 2-Amino-5-(4-fluorophenyl)pyrazines (Kinase Inhibitors) B->D E Diarylpyrazines (Skp2 / ChK1 Inhibitors) C->E

Figure 1: Divergent synthetic pathways utilizing the 2-chloro handle for pharmacophore expansion.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-amino-5-(4-fluorophenyl)pyrazine derivatives. Causality Note: While the pyrazine ring is electron-deficient, the chlorine at C2 requires thermal activation for displacement by aliphatic or aromatic amines. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and ability to stabilize the polar Meisenheimer complex transition state.

  • Setup: In a microwave-safe vial, dissolve 2-Chloro-5-(4-fluorophenyl)pyrazine (1.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophile.

  • Reaction: Seal the vial and heat to 120°C for 2–4 hours (conventional heating) or 30 minutes via microwave irradiation.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 209, M+H) disappears, replaced by the product mass. The isotopic chlorine pattern (M, M+2) will be absent in the product.

  • Workup: Quench with water (10 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer extensively with 5% aqueous LiCl (3 x 10 mL) to completely remove residual NMP, which otherwise causes false-positive artifacts in biological assays. Dry over Na2SO4 and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of diarylpyrazines (e.g., ChK1/Skp2 inhibitor precursors).

  • Setup: Charge a Schlenk flask with 2-Chloro-5-(4-fluorophenyl)pyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: The biphasic system is strictly required. Dioxane solubilizes the organic reagents, while water dissolves the inorganic base, facilitating the crucial transmetalation step at the solvent interface.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under an argon atmosphere. Rationale: The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination and suppresses competitive dehalogenation of the pyrazine core.

  • Reaction: Heat the mixture at 90°C for 6 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show a highly fluorescent new spot under 254 nm UV light, indicative of the extended conjugated pi-system of the diarylpyrazine.

  • Workup: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

Mechanism of Action Visualization

The downstream biological effect of the diarylpyrazines synthesized from this core scaffold is best illustrated through their impact on the DNA damage response pathway.

Pathway DNA DNA Damage (Chemotherapy) ATR ATR Kinase DNA->ATR Activates CHK1 ChK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits Inhibitor Diarylpyrazine Inhibitor (Derived from Scaffold) Inhibitor->CHK1 Blocks ATP Pocket Apoptosis Mitotic Catastrophe & Apoptosis Inhibitor->Apoptosis Forces Cell Cycle Progression Arrest G2/M Cell Cycle Arrest (Survival) CDC25->Arrest Prevents Activation

Figure 2: Mechanism of action for diarylpyrazine-derived ChK1 inhibitors in DNA damage response.

Sources

Exploratory

Preliminary high-throughput screening of 2-Chloro-5-(4-fluorophenyl)pyrazine

An In-depth Technical Guide to the Preliminary High-Throughput Screening of 2-Chloro-5-(4-fluorophenyl)pyrazine Abstract This guide provides a comprehensive framework for conducting a preliminary high-throughput screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary High-Throughput Screening of 2-Chloro-5-(4-fluorophenyl)pyrazine

Abstract

This guide provides a comprehensive framework for conducting a preliminary high-throughput screening (HTS) campaign for 2-Chloro-5-(4-fluorophenyl)pyrazine, a novel small molecule with an uncharacterized biological profile. Recognizing the absence of a known target, this document outlines a hypothesis-driven, multi-pronged screening strategy designed to elucidate its potential mechanism of action. We will detail a target-based primary screen against a panel of protein kinases, leveraging the prevalence of the pyrazine scaffold in known kinase inhibitors. This is followed by a robust, cell-based secondary assay to confirm activity in a physiological context. Crucially, this guide emphasizes the principles of scientific integrity, detailing rigorous assay validation, proactive management of screening artifacts, and a multi-step hit validation cascade. The methodologies, data analysis workflows, and decision-making logic presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities efficiently and accurately.

Introduction: De-orphaning a Novel Chemical Scaffold

The compound 2-Chloro-5-(4-fluorophenyl)pyrazine enters the discovery pipeline as a novel chemical entity. Its core structure, a substituted pyrazine ring, is a recognized privileged scaffold in medicinal chemistry. Pyrazine-based compounds are known to engage with a variety of protein targets, primarily through hydrogen bonding via the pyrazine nitrogen atoms and other non-polar interactions.[1] This versatility makes them attractive starting points for drug discovery but also necessitates a broad and systematic initial investigation to identify a specific biological target.

Given the prevalence of this scaffold in approved and investigational protein kinase inhibitors, a primary screening campaign focused on this target class represents a logical and scientifically-grounded starting point.[2][3][4] However, to avoid premature target-class fixation, a comprehensive preliminary screen should incorporate orthogonal approaches to maximize the potential for discovery.

This guide, therefore, details a two-part screening funnel:

  • Primary Screen: A target-based biochemical screen against a diverse panel of protein kinases to identify direct inhibitors.

  • Secondary & Confirmatory Screens: A cascade of cell-based pathway assays, counter-screens for artifacts, and orthogonal biochemical assays to validate primary hits and ensure their activity is specific and not an artifact of the assay technology.[5][6]

This structured approach is designed to generate high-quality, reproducible data, providing a solid foundation for subsequent hit-to-lead optimization efforts.

Part I: Target-Based Primary Screen — Kinase Inhibition

Rationale and Assay Selection

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them a major class of drug targets.[3][7] The decision to initially screen against a kinase panel is based on chemical precedent. The primary screen will employ the Kinase-Glo® Luminescent Kinase Assay, a universal, homogeneous assay that quantifies ATP consumption by a kinase.[2] As a kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP is measured by a luciferase reaction. A decrease in luminescence is directly proportional to kinase activity; therefore, inhibitors will result in a higher luminescent signal. This "glow-type" luminescent assay is known for its high sensitivity, robustness, and suitability for automated HTS.[2][3]

HTS Assay Validation

Before commencing a full library screen, the assay must be rigorously validated to ensure it is robust, reproducible, and fit for purpose.[8][9] This is a non-negotiable step to minimize the risk of a failed campaign due to poor assay performance.[8]

Table 1: Key Assay Validation Parameters

ParameterPurposeAcceptance Criteria
Plate Uniformity Assesses consistency of the signal across all wells of a plate.Coefficient of Variation (CV) ≤ 10% for both high and low controls.[8]
Signal Stability Ensures the luminescent signal is stable over the intended plate reading window.Signal decay < 10% over 30-60 minutes.
DMSO Tolerance Confirms that the assay is not inhibited by the compound solvent (DMSO).Z' factor remains > 0.5 at the final screening concentration of DMSO (typically 0.5-1.0%).[3][8]
Z' Factor A statistical measure of assay quality, reflecting the dynamic range and data variation.Z' ≥ 0.5 for robust HTS applications.[10]
Experimental Protocol: Kinase-Glo® Primary Screen

This protocol is designed for a 384-well plate format, a common standard for HTS to balance throughput and reagent consumption.[9][11]

Reagents & Materials:

  • Kinase of interest (e.g., a panel of representative kinases from different families)

  • Kinase substrate (specific to each kinase)

  • Kinase-Glo® Reagent (Promega)

  • Assay Buffer (optimized for kinase activity)[11]

  • 2-Chloro-5-(4-fluorophenyl)pyrazine (test compound)

  • Staurosporine (positive control, potent broad-spectrum kinase inhibitor)

  • DMSO (vehicle control)

  • 384-well solid white microplates (for luminescence assays)

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of the test compound (at 10 mM in DMSO) into designated wells of the 384-well assay plate.

    • Transfer 50 nL of Staurosporine (at 1 mM in DMSO) to positive control wells.

    • Transfer 50 nL of pure DMSO to negative (vehicle) control wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X kinase/substrate solution in the appropriate assay buffer. The optimal enzyme and substrate concentrations must be predetermined during assay development to be near the Km for ATP and substrate.[11]

    • Dispense 5 µL of the 2X kinase/substrate solution into each well containing the pre-spotted compounds.

  • Kinase Reaction Incubation:

    • Briefly centrifuge the plates to ensure mixing.

    • Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes). This time is optimized during assay validation.[11]

  • ATP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 5 µL of the Kinase-Glo® reagent to all wells.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[3]

  • Data Acquisition:

    • Read the luminescence on a plate reader compatible with glow luminescence (e.g., EnVision, PHERAstar).

Data Analysis and Hit Identification
  • Normalization: Raw luminescence data is normalized to the plate controls to account for inter-plate variability. The percent inhibition is calculated as follows: % Inhibition = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)

  • Hit Selection: A primary hit is typically defined as a compound that exhibits a percent inhibition greater than a specified threshold. A common starting point is a threshold of >50% inhibition or, more robustly, 3 standard deviations above the mean of the vehicle control wells.[4]

Part II: Hit Triage and Validation

A primary hit from an HTS campaign is not a validated lead. It is an observation that requires a rigorous and systematic process of confirmation and validation to eliminate false positives.[5][6] False positives can arise from compound interference with the assay technology or from non-specific mechanisms of action.[12][13][14]

The Hit Validation Workflow

The following diagram illustrates a logical workflow for triaging hits from the primary screen.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Orthogonal & Cellular Validation cluster_3 Validated Hit Primary Primary HTS (Kinase-Glo®) ~10,000s Compounds Reconfirmation Dose-Response (IC50) Fresh Compound Stock Primary->Reconfirmation ~2% Hit Rate Artifacts Artifact Counter-Screens (e.g., Luciferase Inhibition) Reconfirmation->Artifacts Orthogonal Orthogonal Assay (e.g., TR-FRET) Artifacts->Orthogonal Artifacts Removed Cellular Cell-Based Assay (e.g., Luciferase Reporter) Orthogonal->Cellular ValidatedHit Validated Hit Ready for SAR Cellular->ValidatedHit

Caption: A typical hit validation funnel for an HTS campaign.

Counter-Screening for Assay Artifacts

Luminescence-based assays are susceptible to specific types of interference.[13] It is critical to perform counter-screens to identify compounds that directly interfere with the detection system rather than the biological target.[5]

Protocol: Luciferase Inhibition Counter-Screen

This assay is identical to the primary screen, with one critical omission: the kinase enzyme is excluded from the reaction.

  • Compound Plating: As per the primary screen protocol.

  • Reagent Addition:

    • Prepare a solution containing the kinase substrate and ATP in assay buffer, but without the kinase .

    • Dispense 5 µL of this solution into each well.

  • Incubation: Incubate for the same duration as the primary screen.

  • ATP Detection & Data Acquisition: Add Kinase-Glo® reagent and read luminescence as before.

Interpretation: A compound that shows a dose-dependent decrease in luminescence in this assay is a direct inhibitor of the luciferase enzyme and is flagged as a false positive.[12][13]

Orthogonal Assay Confirmation

To increase confidence in a hit, its activity must be confirmed in an assay that utilizes a different detection technology.[5] This helps eliminate artifacts specific to the primary assay format. For kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal choice.[15]

Principle of TR-FRET Kinase Assay: TR-FRET assays measure the proximity of two molecules. In a kinase assay, a biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with a lanthanide donor (e.g., Europium), and streptavidin is labeled with an acceptor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal. The time-resolved nature of the detection minimizes interference from compound autofluorescence.[15]

Cell-Based Pathway Analysis

The ultimate goal is to find a compound that works in a cellular context. A cell-based assay provides a more physiologically relevant environment and confirms that the compound is cell-permeable and active on its target within the cell.[9] Luciferase reporter gene assays are a powerful tool for this purpose.[16][17] If a primary hit inhibits a kinase known to be upstream of a specific signaling pathway (e.g., NF-κB), a reporter assay for that pathway can be used for validation.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture & Transfection:

    • Plate a suitable cell line (e.g., HEK293) in a 384-well clear-bottom white plate.

    • Transfect the cells with a plasmid containing a luciferase gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.[16]

  • Compound Treatment:

    • After 24 hours, remove the transfection medium and add fresh medium containing the test compound at various concentrations.

  • Pathway Stimulation:

    • Incubate with the compound for 1-2 hours.

    • Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α).

  • Incubation:

    • Incubate for an additional 6-8 hours to allow for luciferase expression.

  • Lysis & Signal Detection:

    • Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.[16]

Interpretation: A validated hit should produce a dose-dependent decrease in the normalized NF-κB-driven luciferase signal, confirming its activity on the intended pathway in a cellular environment.

Conclusion and Forward Look

The preliminary high-throughput screening of a novel compound like 2-Chloro-5-(4-fluorophenyl)pyrazine is a systematic process of hypothesis generation and rigorous testing. By starting with a chemically plausible target class and employing a multi-layered validation funnel, we can efficiently identify genuine biological activity while diligently filtering out common screening artifacts. This guide provides a robust and self-validating framework for this process. A compound that successfully navigates this funnel—demonstrating potent and dose-dependent activity in the primary screen, remaining inactive in artifact counter-screens, confirming its mechanism in an orthogonal biochemical assay, and modulating a relevant cellular pathway—can be confidently declared a "validated hit." Such a hit provides a strong foundation for initiating a medicinal chemistry program aimed at exploring the structure-activity relationship (SAR) and developing a potent and selective lead compound.

References

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  • PubMed. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. [Link]

  • Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. [Link]

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  • Oxford Academic. competitive alphascreen assay for detection of hyaluronan. [Link]

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • MDPI. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. [Link]

  • National Center for Biotechnology Information. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. [Link]

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  • National Center for Biotechnology Information. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-5-(4-fluorophenyl)pyrazine via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS: 115104-61-5)[1] Introduction & Strategic Rationale The pyrazine scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS: 115104-61-5)[1]

Introduction & Strategic Rationale

The pyrazine scaffold is a privileged core structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its favorable hydrogen-bonding profile and metabolic stability[2]. The introduction of aryl substituents onto the pyrazine ring via transition-metal-catalyzed cross-coupling is a foundational strategy in structure-activity relationship (SAR) exploration[2][3].

Synthesizing 2-chloro-5-(4-fluorophenyl)pyrazine presents a specific synthetic challenge: achieving high regioselectivity. Because the starting material, 2,5-dichloropyrazine, possesses two identical reactive electrophilic sites, the reaction must be carefully controlled to prevent the formation of the di-coupled byproduct, 2,5-bis(4-fluorophenyl)pyrazine.

This protocol details a highly optimized, self-validating methodology leveraging the Suzuki-Miyaura cross-coupling reaction. By utilizing stoichiometric control, a sterically demanding palladium catalyst, and microwave irradiation, we can achieve high yields of the mono-coupled target while suppressing over-arylation[2][3].

Mechanistic Workflow & Process Design

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. To favor mono-arylation, we employ a slight stoichiometric excess of 2,5-dichloropyrazine and utilize PdCl2​(dppf) , a bidentate phosphine ligand that accelerates reductive elimination, thereby minimizing the residence time of the intermediate and reducing secondary oxidative addition events[3].

G Substrate 2,5-Dichloropyrazine (1.20 Equivalents) Reaction Microwave Irradiation 110°C, 30 min Substrate->Reaction Boronic 4-Fluorophenylboronic Acid (1.00 Equivalent) Boronic->Reaction Catalyst PdCl2(dppf) (5 mol%) Na2CO3 (2.5 eq) Catalyst->Reaction Conditions Solvent: 1,4-Dioxane / H2O (4:1) Degassed (Ar purge) Conditions->Reaction Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Purification Silica Gel Chromatography (Gradient: Hexanes to EtOAc) Workup->Purification Product 2-Chloro-5-(4-fluorophenyl)pyrazine Target Product Purification->Product

Caption: Logical workflow for the regioselective Suzuki-Miyaura coupling of 2,5-dichloropyrazine.

Optimization Data & Condition Screening

Prior to establishing the final protocol, various parameters were evaluated to maximize the ratio of mono-coupled to di-coupled products. The data below summarizes the causality behind the selected conditions.

EntryCatalyst (mol%)Base (eq)Solvent SystemTemp / TimeMono:Di RatioYield (%)
1 Pd(PPh3​)4​ (5%) K2​CO3​ (2.5)Toluene / H2​O 90°C / 12h (Thermal)3:145%
2 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.5)1,4-Dioxane / H2​O 100°C / 45m (MW)5:162%
3 PdCl2​(dppf) (5%) Na2​CO3​ (2.5) 1,4-Dioxane / H2​O 110°C / 30m (MW) >15:1 84%

Note: Yields represent isolated yields of the mono-coupled product after chromatography. Microwave (MW) heating significantly improved the reaction profile by providing uniform, rapid heating, which kinetically favors the primary coupling event before the concentration of the mono-coupled product becomes competitive[2][3].

Step-by-Step Experimental Protocol

Safety & Handling: All procedures should be conducted in a certified fume hood. Palladium catalysts are toxic and should be handled with appropriate PPE.

Phase 1: Reaction Setup and Degassing

Causality: Oxygen is detrimental to the reaction as it rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Equip a 10 mL microwave-safe reaction vial with a magnetic stir bar.

  • Add 2,5-dichloropyrazine (1.20 mmol, 178.8 mg) and 4-fluorophenylboronic acid (1.00 mmol, 139.9 mg) to the vial. Insight: The 1.20 equivalent excess of the dihalide is the primary statistical driver for mono-selectivity.

  • Add Na2​CO3​ (2.50 mmol, 265.0 mg) and the catalyst PdCl2​(dppf) (0.05 mmol, 36.6 mg).

  • Introduce 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2​O .

  • Seal the vial with a crimp cap equipped with a PTFE septum.

  • Insert a needle connected to an Argon manifold and a vent needle. Sparge the heterogeneous mixture with Argon for exactly 10 minutes to displace dissolved oxygen. Remove the needles.

Phase 2: Microwave Irradiation

Causality: Microwave irradiation accelerates the oxidative addition step, allowing the reaction to reach completion in minutes rather than hours, thereby limiting the degradation of the boronic acid (protodeboronation)[2].

  • Place the sealed vial into a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set the parameters: Temperature = 110°C, Time = 30 minutes, Pre-stirring = 30 seconds, Absorption level = High.

  • Initiate the reaction. Upon completion, allow the system to actively cool the vial to ≤ 30°C using compressed air.

Phase 3: Work-up and Extraction

Causality: The biphasic extraction removes the inorganic salts ( Na2​CO3​ , borate byproducts) into the aqueous layer, while the organic product partitions into the ethyl acetate.

  • Decrimp the vial and transfer the crude mixture to a separatory funnel containing 15 mL of deionized water.

  • Extract the aqueous phase with Ethyl Acetate ( 3×15 mL ).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine) (20 mL) to remove residual water and highly polar impurities.

  • Dry the organic layer over anhydrous MgSO4​ . Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude residue.

Phase 4: Purification

Causality: Flash chromatography separates the target 2-chloro-5-(4-fluorophenyl)pyrazine from residual 2,5-dichloropyrazine (elutes first) and any trace di-coupled byproduct (elutes last due to increased polarity/molecular weight).

  • Dry-load the crude residue onto Celite or silica gel.

  • Purify via automated flash column chromatography (Silica gel, 12g cartridge).

  • Elute using a gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Monitor fractions via UV detection (typically 254 nm). Combine the fractions containing the chemically pure product and concentrate in vacuo to afford 2-chloro-5-(4-fluorophenyl)pyrazine as a solid[1][3].

References

  • ChemScene. "115104-61-5 | 2-Chloro-5-(4-fluorophenyl)pyrazine." ChemScene Product Catalog. Available at:

  • [2] BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine." BenchChem Protocols. Available at:

  • [3] Journal of Medicinal Chemistry. "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." ACS Publications. Available at:

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-5-(4-fluorophenyl)pyrazine as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of 2-Chloro-5-(4-fluorophenyl)pyrazine The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 2-Chloro-5-(4-fluorophenyl)pyrazine

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] 2-Chloro-5-(4-fluorophenyl)pyrazine emerges as a particularly valuable building block, combining three key structural motifs that unlock a vast and diverse chemical space for drug discovery and materials science.

  • The Pyrazine Core: An electron-deficient aromatic system, which activates adjacent positions for specific chemical transformations.[3]

  • The Chloro Substituent: A versatile leaving group, ideal for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][4]

  • The 4-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[5]

This guide provides an in-depth exploration of the reactivity of 2-Chloro-5-(4-fluorophenyl)pyrazine, offering detailed, field-proven protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them for the synthesis of novel molecular architectures.

Table 1: Physicochemical Properties of 2-Chloro-5-(4-fluorophenyl)pyrazine

PropertyValue
Molecular Formula C₁₀H₆ClFN₂
Molecular Weight 208.62 g/mol
Appearance Off-white to yellow solid (typical)
CAS Number 302488-88-0
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane, DMF)

Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related chloro-pyrazines provides essential guidance.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] This compound is classified as an irritant and may be harmful if swallowed or inhaled.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6][9]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[6]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Core Synthetic Transformations and Protocols

The reactivity of 2-Chloro-5-(4-fluorophenyl)pyrazine is primarily dictated by the chloro substituent, making it an excellent substrate for palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the straightforward introduction of diverse aryl and heteroaryl moieties.[10][11]

Causality & Expertise: The reaction relies on a palladium(0) catalyst which undergoes oxidative addition into the C-Cl bond of the pyrazine. This is the rate-limiting step for aryl chlorides and requires a suitable electron-rich phosphine ligand to facilitate the process. A base is essential to activate the boronic acid for the subsequent transmetalation step.[12] Using a mixed solvent system like dioxane/water ensures the solubility of both the organic substrate and the inorganic base.[4]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product boronic R²-B(OH)₂ activated_boronate [R²-B(OH)₃]⁻ boronic->activated_boronate Activation base Base (e.g., K₂CO₃) activated_boronate->pd2_complex start R¹-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Suzuki-Miyaura Coupling

Suzuki_Workflow start 1. Reaction Setup reagents Combine 2-Chloro-5-(4-fluorophenyl)pyrazine, Arylboronic acid, Pd Catalyst, and Base in a flask. start->reagents inert Evacuate and backfill with an inert gas (N₂ or Ar) 3x. reagents->inert solvent Add anhydrous solvent (e.g., Dioxane/H₂O). inert->solvent reaction 2. Reaction solvent->reaction heat Heat mixture (e.g., 80-100 °C) with vigorous stirring. Monitor by TLC or LC-MS. reaction->heat workup 3. Work-up & Extraction heat->workup cool Cool to room temperature and dilute with Ethyl Acetate. workup->cool wash Wash with water and brine. cool->wash dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry purify 4. Purification dry->purify concentrate Filter and concentrate under reduced pressure. purify->concentrate chromatography Purify crude product via flash column chromatography. concentrate->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
  • Materials:

    • 2-Chloro-5-(4-fluorophenyl)pyrazine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a dry round-bottom flask, add 2-Chloro-5-(4-fluorophenyl)pyrazine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-(4-fluorophenyl)pyrazine.[13]

Table 2: Representative Suzuki-Miyaura Coupling Partners

Arylboronic AcidCatalyst SystemBaseSolventExpected Product Structure
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Phenyl-5-(4-fluorophenyl)pyrazine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O2-(4-Methoxyphenyl)-5-(4-fluorophenyl)pyrazine
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-(Thiophen-2-yl)-5-(4-fluorophenyl)pyrazine
Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of N-aryl pyrazines, the Buchwald-Hartwig amination is the preeminent method, offering unparalleled scope and functional group tolerance for C-N bond formation.[14]

Causality & Expertise: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition to the aryl chloride and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, forming the active nitrogen nucleophile.[15] Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_amide R¹-Pd(II)L₂(NR²R³) pd2_complex->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product R¹-NR²R³ pd2_amide->product amine HNR²R³ amine->pd2_complex base Base (e.g., NaOtBu) start R¹-X (Aryl Halide) SNAr_Workflow start 1. Reaction Setup reagents Combine 2-Chloro-5-(4-fluorophenyl)pyrazine, Nucleophile (e.g., Amine), and Base in a flask. start->reagents solvent Add polar aprotic solvent (e.g., DMSO). reagents->solvent reaction 2. Reaction solvent->reaction heat Heat mixture (e.g., 80-120 °C) under an inert atmosphere. Monitor by TLC or LC-MS. reaction->heat workup 3. Work-up & Extraction heat->workup cool Cool to room temperature and pour into water. workup->cool extract Extract product with an appropriate organic solvent (e.g., Ethyl Acetate). cool->extract wash Wash with water and brine. extract->wash purify 4. Purification wash->purify concentrate Dry organic layer, filter, and concentrate. purify->concentrate chromatography Purify crude product via flash column chromatography. concentrate->chromatography product Isolated Product chromatography->product MedChem_Diversification cluster_reactions Synthetic Diversification cluster_products Scaffold Library for SAR Studies start 2-Chloro-5-(4-fluorophenyl)pyrazine (Starting Block) suzuki Suzuki Coupling + Arylboronic Acids start->suzuki buchwald Buchwald-Hartwig + Amines start->buchwald snar SNAr + Nucleophiles (R-OH, R-SH) start->snar biaryl 2-Aryl-5-(4-fluorophenyl)pyrazines suzuki->biaryl C-C Bond Formation amino 2-Amino-5-(4-fluorophenyl)pyrazines buchwald->amino C-N Bond Formation ether 2-Alkoxy/Thio-5-(4-fluorophenyl)pyrazines snar->ether C-O/C-S Bond Formation

Sources

Method

Application Note: Optimizing Solvent Strategies for 2-Chloro-5-(4-fluorophenyl)pyrazine in Cell Culture Assays

Introduction & Physicochemical Profiling 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS 115104-61-5) is a highly lipophilic heterocyclic building block frequently utilized in medicinal chemistry and drug development[1][2]. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Chloro-5-(4-fluorophenyl)pyrazine (CAS 115104-61-5) is a highly lipophilic heterocyclic building block frequently utilized in medicinal chemistry and drug development[1][2]. Due to its halogenated aromatic structure, it exhibits poor aqueous solubility, presenting a significant challenge for in vitro cell culture assays. Selecting the optimal solvent system is critical to ensure compound bioavailability while preventing solvent-induced cytotoxicity.

Understanding the physical properties of the compound is the first step in establishing a rational solvation strategy. The presence of chlorine and fluorine atoms significantly increases the molecule's lipophilicity and crystal lattice energy, necessitating the use of strong aprotic solvents to disrupt intermolecular forces.

Table 1: Physicochemical Properties & Assay Impact
PropertyValueImpact on Assay Design
CAS Number 115104-61-5[2]Unique identifier for sourcing and validation.
Molecular Weight 208.62 g/mol [2]Used for molarity calculations (2.086 mg/mL = 10 mM).
Chemical Formula C10H6ClFN2[2]High halogen content indicates strong lipophilicity and hydrophobicity.
Solubility Profile HydrophobicRequires aprotic solvents (DMSO/DMF); practically insoluble in PBS/Water.

Solvent Selection Matrix

While several organic solvents can dissolve pyrazine derivatives, their compatibility with live-cell assays varies drastically. for nonpolar drug delivery[3]. However, exceeding maximum tolerated concentrations (MTC) can lead to cell death, altered membrane permeability, and transcriptomic shifts[4][5].

Table 2: Solvent Compatibility and Cytotoxicity Limits
SolventMax Tolerated Conc. (MTC)Solubilization EfficacyCytotoxicity RiskRecommendation
DMSO 0.1% - 0.5% (v/v)[3][5]ExcellentModerate (Permeability issues >0.5%)Primary Choice . Gold standard for lipophilic pyrazines.
DMF < 0.1% (v/v)[3]ExcellentHighAlternative only if compound reacts with DMSO.
Ethanol 0.5% - 1.0% (v/v)[3]ModerateLowNot recommended for master stocks due to rapid evaporation.
PEG-400 0.5% (v/v)[3]GoodLowUseful as a co-solvent for complex in vivo formulations.

The "Solvent Shock" Phenomenon & Causality

A common point of failure in cell culture assays is "solvent shock." When a 100% DMSO master stock is directly spiked into an aqueous culture medium at a high dilution ratio (e.g., 1:1000), the DMSO rapidly diffuses into the water. The local concentration of the lipophilic pyrazine immediately exceeds its aqueous solubility limit before uniform mixing can occur. This causes nucleation and micro-precipitation. These micro-crystals are often invisible to the naked eye but drastically reduce the bioavailable concentration of the drug, leading to artificially high IC50 values (false negatives).

To prevent this, an intermediate dilution step into serum-containing media is required. that bind the pyrazine derivative, keeping it in suspension during the final transition to the aqueous assay environment[6].

Experimental Workflow: Step-by-Step Protocol

Step 1: Preparation of 10 mM Master Stock (1000x)
  • Action: Weigh exactly 2.086 mg of 2-Chloro-5-(4-fluorophenyl)pyrazine powder and add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Causality: Utilizing anhydrous DMSO prevents the absorption of atmospheric water, which can degrade the stock over time or induce premature precipitation within the storage vial.

Step 2: Preparation of 100 µM Intermediate Working Solution (10x)
  • Action: Aliquot 990 µL of warmed culture media (containing 10% FBS) into a sterile microcentrifuge tube. While vortexing the media at medium speed, dropwise add 10 µL of the 10 mM Master Stock.

  • Causality: Rapid mechanical mixing disperses the DMSO locally before the compound can reach its nucleation threshold. The FBS proteins immediately bind the lipophilic pyrazine, keeping it thermodynamically stable in solution[6].

Step 3: Final Assay Application (1x)
  • Action: Add 10 µL of the Intermediate Working Solution to 90 µL of cultured cells in a 96-well plate.

  • Result: The final concentration is 10 µM of the compound in 0.1% DMSO.

  • Causality: This two-step serial dilution ensures the cells are never exposed to localized high concentrations of DMSO, [5][7].

Workflow Visualization

SolventStrategy A Solid Compound (CAS 115104-61-5) B Master Stock 100% DMSO A->B Dissolve C Intermediate Stock 1% DMSO in Media B->C 1:100 Dilution (Vortexing) E Micro-Precipitation (Solvent Shock) B->E Direct 1:1000 Spike D Final Assay 0.1% DMSO (Cells) C->D 1:10 Dilution E->D False Negatives

Workflow for preventing solvent shock during pyrazine derivative dilution.

Self-Validating System: Quality Control & Trustworthiness

To ensure the scientific integrity of the assay, the protocol must be treated as a self-validating system:

  • Vehicle Controls: Always run a parallel control well containing the exact final concentration of the solvent (e.g., 0.1% DMSO) without the compound. This isolates the pharmacological effect of the pyrazine from any baseline solvent toxicity[7].

  • Microscopic Verification: Before adding the intermediate stock to the cells, inspect it under a phase-contrast microscope at 20x magnification. The absence of refractile micro-crystals validates that the compound remains in solution and the assay will yield accurate IC50 data.

References

  • Timm, M., et al. "Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon." International Journal of Molecular Sciences, 2013.[Link]

  • Nikon Healthcare. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies." Nikon Microscope Solutions.[Link]

  • Křenková, M., et al. "New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures." Molecules, 2016.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2-Chloro-5-(4-fluorophenyl)pyrazine in assays

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Chloro-5-(4-fluorophenyl)pyrazine in In Vitro Assays Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Chloro-5-(4-fluorophenyl)pyrazine in In Vitro Assays

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical limitations of early-stage synthetic intermediates and screening hits. 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS 115104-61-5) is a classic example of a "brick dust" molecule. Its planar heteroaryl structure, coupled with lipophilic halogen substituents (chloro and fluoro), promotes strong intermolecular π−π stacking and high crystal lattice energy. Furthermore, it lacks ionizable functional groups at physiological pH (the pyrazine nitrogen is only protonated at extremely low pH).

Consequently, when transitioning from a 100% DMSO stock solution into an aqueous assay buffer, the compound rapidly exceeds its kinetic solubility limit, leading to nucleation and precipitation[1]. This guide provides a mechanistic framework, troubleshooting FAQs, and validated protocols to overcome these solubility barriers without compromising your assay's biological integrity.

Section 1: Mechanistic Analysis of the "Crash-Out" Phenomenon

When a highly lipophilic compound like 2-Chloro-5-(4-fluorophenyl)pyrazine is diluted from DMSO into an aqueous buffer, it briefly forms a supersaturated solution. Because the compound's thermodynamic solubility in water is negligible, the solvent system rapidly drives the hydrophobic molecules together to minimize contact with water (the hydrophobic effect). This leads to kinetic precipitation[2].

Precipitation causes three major assay failures:

  • False Negatives: The actual concentration of dissolved, bioavailable compound is far lower than the nominal concentration.

  • False Positives (Optical Interference): Suspended micro-precipitates scatter light, severely interfering with absorbance, fluorescence, and luminescence readouts.

  • Protein Denaturation: Hydrophobic aggregates can non-specifically bind and denature assay proteins or sequester fluorescent probes.

PrecipitationMechanism A 100% DMSO Stock (Fully Dissolved) B Addition to Aqueous Buffer (Rapid Mixing) A->B C Supersaturated State (Transient) B->C D Hydrophobic Collapse & Nucleation C->D Kinetic Limit Exceeded E Micro-precipitation (Light Scattering) D->E F Assay Interference (False Data) E->F

Kinetic precipitation pathway of 2-Chloro-5-(4-fluorophenyl)pyrazine in aqueous media.

Section 2: Troubleshooting FAQs

Q1: My dose-response curve looks erratic, with signal spiking at the highest concentrations (e.g., >10 µM). What is happening? A: This is a hallmark of compound precipitation. 2-Chloro-5-(4-fluorophenyl)pyrazine aggregates scatter light, which artificially inflates optical readouts (especially in UV/Vis absorbance or fluorescence assays). You are measuring turbidity, not biological activity. You must determine the compound's kinetic solubility limit using a nephelometric assay[3] and cap your maximum test concentration below that threshold.

Q2: Can I just increase the DMSO concentration in my assay buffer to 5% or 10% to keep it dissolved? A: Proceed with extreme caution. While increasing DMSO concentration from 1% to 5% can exponentially increase the solubility of lipophilic compounds[3], most biochemical assays cannot tolerate >5% DMSO without enzyme denaturation. Cell-based assays are even more restrictive, typically requiring 1% DMSO to prevent solvent-induced cytotoxicity or alterations in membrane permeability. Always run a "DMSO tolerance" control curve for your specific biological system before altering solvent ratios.

Q3: Should I use a solubilizing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD)? A: HP- β -CD can significantly enhance the aqueous solubility of planar, hydrophobic molecules by encapsulating them within its lipophilic cavity. However, this encapsulation can mask the drug's biological effect. For example, studies have shown that 6% HP- β -CD drastically reduces the apparent potency of hERG blockers because the compound remains trapped in the cyclodextrin cavity and cannot interact with the target protein[4]. If you use HP- β -CD, you must validate that the compound can still freely partition to its biological target.

Q4: Does the order of addition matter when setting up the assay? A: Absolutely. Never add a small droplet of DMSO stock to an empty well and then dump aqueous buffer on top of it. This creates localized zones of extremely low DMSO concentration, triggering immediate, irreversible crystallization. Instead, add the DMSO stock to a larger volume of rapidly mixing aqueous buffer to ensure rapid, uniform dispersion, maximizing the duration of the metastable kinetic solubility state.

Section 3: Experimental Protocols

To systematically troubleshoot this issue, you must first define the exact concentration at which 2-Chloro-5-(4-fluorophenyl)pyrazine precipitates in your specific assay buffer.

Protocol: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry This protocol utilizes light scattering to detect the onset of precipitation, providing a rapid, filtration-free assessment of kinetic solubility[3][5].

Materials:

  • 10 mM stock of 2-Chloro-5-(4-fluorophenyl)pyrazine in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS, pH 7.4, matched exactly to your biological assay conditions).

  • 96-well clear-bottom microtiter plates.

  • Microplate Nephelometer (e.g., BMG NEPHELOstar).

Step-by-Step Methodology:

  • Serial Dilution in DMSO: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO, starting from 10 mM down to 19.5 µM.

  • Plate Setup: Dispense 196 µL of the aqueous assay buffer into the wells of the 96-well plate.

  • Compound Spiking: Rapidly pipette 4 µL of each DMSO dilution into the corresponding buffer wells. (This yields a final DMSO concentration of 2% and a compound concentration range of 200 µM down to 0.39 µM).

  • Mixing: Immediately mix the plate on a microplate shaker at 800 RPM for 60 seconds to ensure homogenous dispersion.

  • Incubation: Incubate the plate at the exact temperature of your biological assay (e.g., 25°C or 37°C) for 90 minutes. Kinetic solubility is time-dependent; 90 minutes represents a standard biochemical assay window[6].

  • Nephelometric Measurement: Read the plate using the nephelometer. Un-dissolved particles will scatter the laser light, increasing the Relative Nephelometric Units (RNU)[5].

  • Data Analysis: Plot RNU (y-axis) versus nominal compound concentration (x-axis). The "kick-off" point—where the RNU signal sharply deviates from the baseline buffer control—represents the kinetic solubility limit.

AssayWorkflow Step1 Step 1 DMSO Serial Dilution Step3 Step 3 Rapid Spiking (2% DMSO) Step1->Step3 Step2 Step 2 Buffer Dispensing Step2->Step3 Step4 Step 4 Incubation (90 min) Step3->Step4 Step5 Step 5 Laser Nephelometry Step4->Step5 Step6 Step 6 Determine 'Kick-off' Point Step5->Step6

High-throughput workflow for determining kinetic solubility limits via nephelometry.

Section 4: Quantitative Comparison of Solubility Enhancement Strategies

If the kinetic solubility of 2-Chloro-5-(4-fluorophenyl)pyrazine is lower than your required assay concentration, consider the following formulation strategies.

StrategyMechanism of ActionTypical Assay LimitProsCons / Risks
DMSO Optimization Co-solvent; lowers dielectric constant of the medium.1% (Cells) - 5% (Biochemical)Simple, universal, no complex preparation required.High concentrations cause enzyme inhibition or cell toxicity[3].
HP- β -Cyclodextrin Encapsulates lipophilic molecules in a hydrophobic cavity.1% - 5% (w/v)Dramatically increases apparent aqueous solubility.Can trap the compound, masking biological activity and reducing apparent potency[4].
Non-ionic Surfactants (e.g., Tween-20) Forms micelles that solubilize hydrophobic compounds.0.01% - 0.1% (v/v)Prevents non-specific binding to plastic; delays nucleation.Can disrupt cell membranes; may interfere with protein-protein interactions.
BSA Supplementation Binds lipophilic compounds via hydrophobic pockets.0.1% - 1% (w/v)Mimics physiological serum binding; keeps compound in suspension.Reduces the "free" (unbound) fraction of the drug, shifting IC50 values.

References

  • In vitro solubility assays in drug discovery. PubMed (NIH).
  • Aqueous Solubility Assay. Enamine.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Hydroxypropyl beta-cyclodextrins: a misleading vehicle for the in vitro hERG current assay. PubMed (NIH).
  • Determination of Kinetic Solubility. Bio-protocol.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

Sources

Optimization

Optimizing crystallization conditions for 2-Chloro-5-(4-fluorophenyl)pyrazine purification

Technical Support Center: Crystallization Optimization for 2-Chloro-5-(4-fluorophenyl)pyrazine Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently guide drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 2-Chloro-5-(4-fluorophenyl)pyrazine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex purification of halogenated biaryl intermediates.

2-Chloro-5-(4-fluorophenyl)pyrazine (CAS No. 115104-61-5) is a highly lipophilic pharmaceutical building block[1]. Due to its specific structural electronics—a moderately polar pyrazine core flanked by highly lipophilic chloro and fluorophenyl groups—this compound is notoriously prone to Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[2][3].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-purity crystalline isolation.

Part 1: Diagnostic Workflow

Before adjusting your parameters, it is critical to map the thermodynamic behavior of your system. The following decision matrix outlines the logical pathway for bypassing the miscibility gap that causes emulsion formation.

Workflow A Crude 2-Chloro-5-(4-fluorophenyl)pyrazine B Dissolve in EtOAc at 60°C A->B C Add Heptane & Cool to 50°C B->C D PAT: Droplets Detected? C->D E Oiling Out (LLPS) Reheat & Adjust Solvent D->E Yes F Clear Solution Add Seed Crystals D->F No E->B G Controlled Cooling to 5°C F->G H High-Purity Crystalline API G->H

Caption: Decision matrix for bypassing liquid-liquid phase separation during crystallization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: During cooling, my solution forms a cloudy, gooey emulsion instead of distinct crystals. Why is this happening, and how do I fix it? Mechanistic Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated pyrazine separates into a solute-rich liquid phase rather than a rigid crystalline solid[2]. Solute molecules in these droplets have high mobility and arrange randomly, making the droplets an excellent solvent for unwanted impurities (like residual cross-coupling catalysts)[2]. For low-melting intermediates, this is often triggered because the crude mixture's melting point is depressed below the solution's saturation temperature due to a high impurity load[4][5]. The Fix: You must ensure the rate of nucleation outpaces the rate of phase separation[3]. Do not rely on spontaneous nucleation. Instead, introduce high-purity seed crystals before the solution reaches the LLPS boundary (within the metastable zone)[2][6].

Q2: How do I select the optimal solvent/anti-solvent system for this specific intermediate? Mechanistic Causality: Oiling out is heavily influenced by the polarity gap between your solvent and anti-solvent. If the solvent mixture is composed of liquids with vastly different polarities (e.g., Ethanol and Hexane), the separating solute can actually cause the solvents to demix, guaranteeing an oiled-out product[3]. For 2-Chloro-5-(4-fluorophenyl)pyrazine, you need a system with a moderate dielectric gap that maintains single-phase integrity throughout the cooling profile.

Quantitative Solvent Screening Data: The following table summarizes optimization metrics for halogenated biaryl pyrazines at a 10g scale.

Solvent System (Primary / Anti-solvent)Volume RatioDielectric Gap ( Δϵ )Yield (%)Purity (HPLC Area %)Oiling Out Risk
Ethanol / n-Hexane1:2High (~22.5)65.095.0Critical (Demixing)[3]
Toluene / n-Heptane1:3Low (~0.5)82.498.5Moderate
Ethyl Acetate / n-Heptane 1:4 Moderate (~4.1) 89.6 99.8 Low (with seeding)
Dichloromethane / Methanol1:2Moderate (~23.8)71.296.2High (Rapid crash out)

Q3: How can we monitor the crystallization process to differentiate between nucleation and oiling out in real-time? Mechanistic Causality: To the human eye or a standard turbidity sensor, both nucleation and LLPS cause the reactor to suddenly turn cloudy[2]. If you wait for visual confirmation, the emulsion has already formed, and your impurities are trapped. The Fix: Implement Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or in-situ video microscopy (e.g., EasyViewer)[2][6]. FBRM measures chord length distributions; a sudden spike in counts of large, spherical, coalescing droplets indicates you have hit the miscibility gap. Conversely, a steady increase in distinct, angular chord lengths confirms healthy crystalline particle growth.

Part 3: Self-Validating Experimental Protocol

To guarantee the high-purity isolation of 2-Chloro-5-(4-fluorophenyl)pyrazine, utilize the following seeded anti-solvent cooling protocol. This method utilizes Ethyl Acetate (EtOAc) and n-Heptane to carefully navigate the metastable zone[6].

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude 2-Chloro-5-(4-fluorophenyl)pyrazine in 30 mL (3 vol) of EtOAc.

  • Heat the reactor to 60°C with moderate agitation (300 rpm) until complete dissolution is achieved.

  • Validation Check: The solution must be entirely transparent. If particulate matter remains, perform a hot polish filtration to remove insoluble catalyst residues.

Step 2: Anti-Solvent Addition (Phase 1 - Establishing Supersaturation)

  • Maintain the temperature at 60°C. Slowly dose 20 mL (2 vol) of n-Heptane over 30 minutes.

  • Validation Check: The solution must remain clear. If turbidity appears here, you have breached the metastable zone prematurely. Reheat to 65°C to redissolve, then cool back to 60°C.

Step 3: Thermal Equilibration & Seeding

  • Cool the reactor linearly to 50°C over 20 minutes.

  • Charge 0.1 g (1 wt%) of pure 2-Chloro-5-(4-fluorophenyl)pyrazine seed crystals.

  • Hold the temperature at 50°C for 60 minutes to allow the seed bed to mature.

  • Validation Check: The seeds should remain suspended and not dissolve (confirming supersaturation) nor should the system turn into a milky emulsion (confirming you are above the LLPS boundary)[2].

Step 4: Anti-Solvent Addition (Phase 2 - Driving Yield)

  • Dose an additional 40 mL (4 vol) of n-Heptane over 2 hours at 50°C using a syringe pump. A slow addition rate prevents localized supersaturation spikes at the dosing point.

Step 5: Controlled Cooling & Isolation

  • Cool the reactor linearly from 50°C to 5°C over 4 hours (approx. 0.2°C/min).

  • Filter the resulting thick slurry via vacuum filtration.

  • Wash the filter cake with 15 mL of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Dry the solid under vacuum at 40°C to constant weight.

References

  • Chemistry LibreTexts - 3.6F: Troubleshooting. Available at:[Link]

  • Mettler Toledo - Oiling Out in Crystallization. Available at:[Link]

  • Reddit (r/chemistry) - Recrystallization (help meeeeee). Available at:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications) - Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization... Available at:[Link]

  • KiloMentor - The Problem of Oiling Out in Chemical Process Development. Available at:[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: 2-Chloro-5-(4-fluorophenyl)pyrazine Scale-Up

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-Chloro-5-(4-fluorophenyl)pyrazine via the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 2-Chloro-5-(4-fluorophenyl)pyrazine via the Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine and 4-fluorophenylboronic acid.

In scale-up environments, mass and heat transfer limitations often exacerbate side reactions. Our focus here is on minimizing toxic byproducts—specifically genotoxic impurities (GTIs), heavy metal (Pd) contamination, and bis-coupled derivatives—to ensure compliance with ICH guidelines while maintaining high process yields.

Reaction Pathway & Byproduct Generation

ReactionPathway SM1 2,5-Dichloropyrazine (Electrophile) Target 2-Chloro-5-(4-fluorophenyl)pyrazine (Target API Intermediate) SM1->Target Suzuki-Miyaura Mono-coupling SM2 4-Fluorophenylboronic Acid (Nucleophile) SM2->Target BP2 4,4'-Difluorobiphenyl (Homocoupling Byproduct) SM2->BP2 Oxidative Homocoupling Cat Pd Catalyst & Base (e.g., Pd(dppf)Cl2, K2CO3) Cat->Target BP3 Residual Palladium (Heavy Metal Toxicity) Cat->BP3 Catalyst Degradation BP1 2,5-Bis(4-fluorophenyl)pyrazine (Bis-coupled Byproduct) Target->BP1 Over-reaction (Excess Boronic Acid)

Reaction pathway showing target synthesis and major toxic byproducts in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: How do we prevent the formation of the bis-coupled byproduct (2,5-bis(4-fluorophenyl)pyrazine) during scale-up? A1: 2,5-dichloropyrazine possesses two symmetrical, equally reactive C-Cl bonds. In batch scale-up, localized concentration gradients of the boronic acid can lead to over-reaction, forming the bis-coupled byproduct. Causality & Solution: To achieve mono-selectivity, strict stoichiometric control is required. The first oxidative addition of Pd(0) to 2,5-dichloropyrazine is statistically favored, but the resulting mono-coupled product remains reactive. Maintain the 4-fluorophenylboronic acid at exactly 1.02 equivalents. Furthermore, employ a slow, continuous addition of the boronic acid using a metering pump rather than a single bolus injection 1. Lowering the reaction temperature slightly (e.g., 65°C instead of 80°C) reduces the reaction rate, allowing the mono-coupled product to remain stable without undergoing the second oxidative addition.

Q2: What is the most reliable method for purging residual Palladium to meet ICH Q3D toxicity limits? A2: Palladium (Pd) is a heavy metal with strict regulatory limits (typically <10 ppm in final APIs). In pyrazine-based Suzuki couplings, Pd often forms highly stable complexes with the nitrogen lone pairs of the pyrazine ring, making standard aqueous workups completely ineffective 2. Causality & Solution: We recommend a highly competitive ligand-exchange approach. During the organic/aqueous phase split, treat the organic layer with 20% aqueous sodium bisulfite (NaHSO₃) at an elevated temperature (50°C). The bisulfite acts as a strong, water-soluble ligand, outcompeting the pyrazine for Pd coordination and pulling the metal into the aqueous phase. This effectively reduces Pd from ~8000 ppm to <100 ppm 3.

Q3: How do we mitigate the genotoxic risk of unreacted 2,5-dichloropyrazine? A3: Alkylating agents and heteroaryl halides like 2,5-dichloropyrazine are flagged as potential Genotoxic Impurities (GTIs) under ICH M7 guidelines. Causality & Solution: Driving the reaction to 100% conversion to eliminate this starting material is dangerous, as it mathematically guarantees the formation of the bis-coupled byproduct. Instead, aim for 95-98% conversion and rely on a highly specific crystallization purge. 2-Chloro-5-(4-fluorophenyl)pyrazine has vastly different solubility in non-polar solvents compared to the starting material due to the added lipophilic fluorophenyl ring. A controlled cooling crystallization in Heptane will leave the unreacted 2,5-dichloropyrazine dissolved in the mother liquor.

Q4: Why am I seeing high levels of 4,4'-difluorobiphenyl, and how is it toxic? A4: 4,4'-difluorobiphenyl is a homocoupling byproduct of the boronic acid. While less acutely toxic than Pd or GTIs, it is highly lipophilic, bioaccumulative, and severely complicates downstream purification 4. Causality & Solution: Homocoupling is driven by the presence of oxygen (oxidative homocoupling) and excess base. Ensure the reactor is rigorously degassed (sparged with Argon until Dissolved Oxygen < 0.5 ppm) prior to catalyst addition.

Quantitative Troubleshooting Matrix

Table 1: Troubleshooting Matrix for Toxic Byproducts

Byproduct / ImpurityRoot Cause (Mechanistic)Resolution StrategyQuantitative Target
2,5-Bis(4-fluorophenyl)pyrazine Excess local concentration of boronic acid driving secondary oxidative addition.Implement continuous dosing of boronic acid over 4 hours; restrict to 1.02 equiv.< 2.0% (HPLC Area)
Residual Palladium (Heavy Metal) Pd complexes with pyrazine nitrogen lone pairs, resisting standard aqueous partitioning.20% aq. NaHSO₃ wash at 50°C to outcompete pyrazine coordination.< 100 ppm pre-polish< 10 ppm final (ICP-MS)
2,5-Dichloropyrazine (GTI) Incomplete conversion; pushing to 100% conversion risks bis-coupling.Accept 95-98% conversion; purge unreacted SM via controlled cooling crystallization in Heptane.< 10 ppm (HPLC Area)
4,4'-Difluorobiphenyl Oxidative homocoupling of boronic acid catalyzed by Pd in the presence of O₂.Rigorous Argon sparging of solvents and base prior to catalyst addition.< 1.0% (HPLC Area)
Self-Validating Scale-Up Protocol

This protocol integrates In-Process Controls (IPCs) to create a self-validating system. If an IPC fails, the protocol dictates a corrective action before proceeding, preventing the downstream propagation of toxic impurities.

Step 1: Reaction Setup & Degassing

  • Charge a jacketed reactor with 2,5-dichloropyrazine (1.00 equiv) and 1,4-dioxane (10 volumes).

  • Add aqueous K₂CO₃ (2.00 equiv, 2M solution).

  • Self-Validation Check (IPC 1): Sparge the biphasic mixture with Argon for 30 minutes. Measure dissolved oxygen (DO) using a probe. Proceed only if DO < 0.5 ppm to prevent oxidative homocoupling.

Step 2: Catalyst Addition & Controlled Coupling

  • Add Pd(dppf)Cl₂ (0.01 equiv). Heat the mixture to 65°C.

  • Dose 4-fluorophenylboronic acid (1.02 equiv) dissolved in 1,4-dioxane (3 volumes) continuously over 4 hours using a calibrated metering pump.

  • Self-Validation Check (IPC 2): Sample at 4.5 hours for HPLC analysis. Target: <3% unreacted 2,5-dichloropyrazine, <2% bis-coupled byproduct. If unreacted starting material >3%, stir for an additional 1 hour. Do NOT add more boronic acid.

Step 3: Palladium Scavenging (Heavy Metal Purge)

  • Cool the reactor to 50°C. Add toluene (10 volumes) and 20% aqueous NaHSO₃ (5 volumes).

  • Stir vigorously at 50°C for 2 hours to facilitate ligand exchange.

  • Halt agitation and allow phase separation for 30 minutes. Discard the lower aqueous layer (which contains >95% of the Pd).

  • Self-Validation Check (IPC 3): Analyze the organic layer for Pd content via ICP-MS. Target: <100 ppm. (See Decision Tree below if OOS).

Step 4: Crystallization & GTI Purge

  • Concentrate the organic layer under reduced pressure to 3 volumes.

  • Add heptane (10 volumes) and heat to 80°C to achieve a clear solution.

  • Cool linearly to 5°C over 6 hours to selectively crystallize the target compound while leaving the GTI in solution.

  • Filter the slurry and wash the cake with cold heptane (2 volumes).

  • Self-Validation Check (IPC 4): Analyze the isolated solid via HPLC. Target: 2,5-dichloropyrazine (GTI) < 10 ppm.

Decision Tree for Out-of-Spec (OOS) Results

TroubleshootingTree Start IPC Failure Detected Cond1 Is Pd > 100 ppm after NaHSO3 wash? Start->Cond1 Act1 Add SiliaMetS Thiol Stir 2h at 40°C Cond1->Act1 Yes Cond2 Is Bis-coupled Byproduct > 2%? Cond1->Cond2 No Act1->Cond2 Act2 Reject Batch or Recrystallize from EtOH Cond2->Act2 Yes Cond3 Is GTI (SM) > 10 ppm in API? Cond2->Cond3 No Act3 Perform Heptane/EtOAc Reslurry Cond3->Act3 Yes Pass Proceed to Next Step Cond3->Pass No Act3->Pass

Decision tree for troubleshooting out-of-specification toxic byproducts during scale-up.

References
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The 2-Chloro-5-phenylpyrazine Scaffold: A Comparative Guide to Receptor Binding Affinity and Drug Discovery Potential

For researchers and scientists in the field of drug development, the identification of privileged scaffolds that exhibit desirable interactions with biological targets is a cornerstone of modern medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the field of drug development, the identification of privileged scaffolds that exhibit desirable interactions with biological targets is a cornerstone of modern medicinal chemistry. The 2-chloro-5-phenylpyrazine core has emerged as a promising structural motif, particularly in the modulation of G-protein coupled receptors (GPCRs). This guide provides an in-depth comparison of the receptor binding potential of analogs based on this scaffold, with a specific focus on the A3 adenosine receptor (A3AR). We will delve into the structure-activity relationships (SAR), provide supporting experimental data for analogous compounds, and present a detailed protocol for assessing receptor binding affinity.

The Allure of the 2-Chloro-5-phenylpyrazine Moiety in Receptor Targeting

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a chloro group at the 2-position and a phenyl (or substituted phenyl) group at the 5-position creates a unique electronic and steric profile that can be finely tuned to achieve high affinity and selectivity for specific receptors.

Comparative Analysis of Receptor Binding Affinity

To illustrate the potential of the 2-chloro-5-phenylpyrazine scaffold, we will examine the binding affinities of structurally related compounds. The data presented below, while not a direct comparison of a homologous series, provides valuable insights into how this core can be functionalized to interact with different receptors.

Compound IDStructureTarget ReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
1 2-Chloro-N6-(3-iodobenzyl)adenosineHuman A3 Adenosine ReceptorKᵢ = 1.4 nM[4]
2 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamideHuman A3 Adenosine ReceptorKᵢ = 0.33 nM[4]
3 N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amineTyrosine-protein kinase LckIC₅₀ = 220 nM[6]
4 5-Chloro-2-(3-fluoropyridin-4-yl)-3-pyridin-3-ylpyrazineA2B Adenosine ReceptorAntagonist Activity[7]

Insights from the Data:

  • Compounds 1 and 2 , which are adenosine analogs but feature the critical 2-chloro substitution, demonstrate the high potency that can be achieved at the A3 adenosine receptor, with Kᵢ values in the low nanomolar and even sub-nanomolar range.[4] The addition of the 5'-N-methyluronamide in compound 2 further enhances the affinity, highlighting the importance of substitutions at other positions for optimizing receptor interactions.[4]

  • Compound 3 showcases the versatility of the broader imidazo[1,5-a]pyrazine scaffold, which is structurally related to our core of interest. While it targets a different class of proteins (kinases), it demonstrates that the 5-phenyl and a chloro-substituted phenyl moiety can lead to potent biological activity.[6]

  • Compound 4 , a pyrazine derivative with a chloro-substituent, shows activity as an antagonist at the A2B adenosine receptor, further supporting the notion that the substituted pyrazine core is a privileged scaffold for adenosine receptor modulation.[7]

Structure-Activity Relationship (SAR) Insights for A3 Adenosine Receptor Antagonists

The development of potent and selective A3AR antagonists has been an area of intense research. Based on the available literature, we can extrapolate the following SAR principles to the 2-chloro-5-(4-fluorophenyl)pyrazine scaffold:

  • The 2-Chloro Group: This substitution is a well-established motif for enhancing affinity and selectivity for the A3AR.[2][3][4] It is believed to engage in favorable interactions within the receptor's binding pocket.

  • The 5-Phenyl Ring: The phenyl group at the 5-position can be extensively modified to explore the steric and electronic requirements of the A3AR binding site. The introduction of a fluorine atom, as in our topic of interest, is a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions. The position and nature of substituents on this phenyl ring are critical for fine-tuning affinity and selectivity.

  • Substitutions at Other Positions: The pyrazine ring offers additional points for modification. For instance, substitutions at the 3 and 6 positions could be explored to further optimize the compound's properties, such as solubility and cell permeability, without compromising binding affinity.

Experimental Protocol: Radioligand Binding Assay for the Human A3 Adenosine Receptor

To empirically determine the binding affinity of novel 2-chloro-5-(4-fluorophenyl)pyrazine analogs, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed, step-by-step methodology.

Materials and Reagents:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3AR agonist radioligand.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity A3AR ligand such as IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide).

  • Test Compounds: Serial dilutions of the 2-chloro-5-(4-fluorophenyl)pyrazine analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_filtration Incubation & Filtration cluster_analysis Data Analysis reagents Prepare Reagents: - Radioligand - Test Compounds - Controls total_binding Total Binding: Membranes + Radioligand + Buffer reagents->total_binding nsb Non-specific Binding: Membranes + Radioligand + IB-MECA reagents->nsb test_compound Test Compound: Membranes + Radioligand + Analog reagents->test_compound membranes Thaw Cell Membranes on Ice membranes->total_binding membranes->nsb membranes->test_compound incubation Incubate at RT (e.g., 90 min) total_binding->incubation nsb->incubation test_compound->incubation filtration Rapid Vacuum Filtration (GF/B plates) incubation->filtration washing Wash with Ice-cold Wash Buffer filtration->washing counting Add Scintillation Cocktail & Count Radioactivity washing->counting calculation Calculate Specific Binding counting->calculation ic50 Determine IC₅₀ (Non-linear regression) calculation->ic50 ki Calculate Kᵢ (Cheng-Prusoff equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [¹²⁵I]I-AB-MECA radioligand in the assay buffer to a final concentration of approximately its Kₑ value (e.g., 0.5 nM).

    • Prepare the non-specific binding control (IB-MECA) at a final concentration of 10 µM.

  • Assay Setup:

    • In a 96-well filter plate, add the following to the respective wells in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

      • Non-specific Binding: 25 µL of IB-MECA, 25 µL of radioligand, and 50 µL of cell membrane suspension.

      • Test Compound: 25 µL of the serially diluted test compound, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a member of the G-protein coupled receptor superfamily and primarily couples to Gᵢ/ₒ proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists, such as potentially the 2-chloro-5-(4-fluorophenyl)pyrazine analogs, would block this effect.

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor Gi Gᵢ/ₒ Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3AR Activates Antagonist 2-Chloro-5-phenylpyrazine Analog (Antagonist) Antagonist->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Simplified A3 adenosine receptor signaling pathway.

Conclusion

The 2-chloro-5-(4-fluorophenyl)pyrazine scaffold represents a highly promising starting point for the design of novel receptor modulators, particularly for the A3 adenosine receptor. While a direct side-by-side comparison of a comprehensive analog series is not yet published, the analysis of structurally related compounds and the well-established structure-activity relationships for A3AR antagonists strongly support the potential of this chemical class. The provided experimental protocol offers a robust framework for researchers to synthesize and evaluate their own analogs, contributing to the growing body of knowledge in this exciting area of drug discovery. The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of the 2-chloro-5-phenylpyrazine core.

References

  • Gao, Z., & Jacobson, K. A. (2007). Medicinal chemistry of the A3 adenosine receptor: agonists, antagonists, and receptor engineering. Future medicinal chemistry, 2(10), 1577-1588. [Link]

  • BindingDB. (n.d.). Entry BDBM50246553. Retrieved from [Link]

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2375. [Link]

  • Ohta, A. (2004). Structure-activity relationships of adenosine A3 receptor ligands: new potential therapy for the treatment of glaucoma. Bioorganic & medicinal chemistry letters, 14(14), 3775-3779. [Link]

  • Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of medicinal chemistry, 37(21), 3614-3621. [Link]

  • Orphachem. (2007). Pyrazine derivatives useful as adenosine receptor antagonists.
  • Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of medicinal chemistry, 37(21), 3614-3621. [Link]

Sources

Comparative

Validating the analytical purity of 2-Chloro-5-(4-fluorophenyl)pyrazine reference standards

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: The Criticality of Reference Standard Purity 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS: [1]) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Reference Standard Purity

2-Chloro-5-(4-fluorophenyl)pyrazine (CAS: [1]) is a highly versatile halogenated heterocyclic building block. Its unique electronic properties—driven by the electron-withdrawing chloropyrazine core and the lipophilic 4-fluorophenyl moiety—make it an essential intermediate in the synthesis of kinase inhibitors and advanced agrochemicals.

When utilizing this compound as a primary reference standard for quantitative NMR (qNMR), method development, or impurity tracking, establishing its absolute analytical purity is paramount. Relying solely on High-Performance Liquid Chromatography (HPLC) area normalization is a common pitfall that often leads to overestimating purity, as it fails to account for moisture, residual solvents, and inorganic salts.

To achieve regulatory compliance, we must employ a Mass Balance Approach , a self-validating methodology endorsed by the [2] and pharmacopeial standards[3].

The Mass Balance Paradigm: Premium vs. Commercial Grade

The mass balance method calculates absolute purity by subtracting the sum of all orthogonal impurities from 100%. Equation: % Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Residue)

To objectively evaluate performance, we compared a Premium Certified Reference Standard (subjected to rigorous mass balance validation) against a Standard Commercial Grade batch (typically validated only by HPLC area %).

Table 1: Comparative Purity Analysis Data
Analytical ParameterTechniquePremium Certified StandardStandard Commercial GradeImpact on Downstream Synthesis
Organic Impurities RP-HPLC-UV0.15%1.20%High (Risk of side-reactions)
Water Content Karl Fischer0.05%0.45%Moderate (Can degrade sensitive reagents)
Residual Solvents GC-FID< 0.01%0.30% (Ethyl Acetate)Moderate (Interferes with qNMR)
Inorganic Residue ROI / TGA< 0.05%0.25% (Silica/Salts)High (Catalyst poisoning)
Calculated Purity Mass Balance 99.74% 97.80% Critical (Dosing/Yield errors)
Reported PurityVendor CoA (HPLC)99.85%98.80%False confidence in commercial grade

Visualizing the Validation Logic

Mass Balance Purity Validation Workflow for Reference Standards.

Experimental Methodologies & Causality

To ensure this guide serves as a self-validating system, the following protocols detail not just the how, but the why behind each analytical choice, adhering to [4].

Protocol 1: Organic Impurity Profiling via RP-HPLC-UV

Causality & Design: The highly hydrophobic nature of the 4-fluorophenyl and chloropyrazine moieties necessitates a Reversed-Phase (RP) C18 column[5]. We utilize UV detection at 275 nm because the conjugated pyrazine ring exhibits strong π-π* transitions in this region, maximizing the signal-to-noise ratio for the main peak while capturing structurally related des-fluoro or bis-substituted impurities.

Step-by-Step Method:

  • Sample Preparation: Dissolve 10.0 mg of 2-Chloro-5-(4-fluorophenyl)pyrazine in 10 mL of HPLC-grade Acetonitrile (Diluent) to achieve a 1.0 mg/mL concentration.

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard solution six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5. This ensures column integrity and detector linearity before sample analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (Protonates trace basic impurities to prevent peak tailing).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-5 min (30% B), 5-20 min (30% to 90% B), 20-25 min (90% B), 25-30 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 275 nm.

  • Integration: Integrate all peaks with an area > 0.05% (reporting threshold). Calculate organic impurities via area normalization.

RP-HPLC-UV Analytical Workflow for Organic Impurity Profiling.

Protocol 2: Orthogonal Volatile & Inorganic Analysis

Causality & Design: Loss on Drying (LOD) is insufficient because it cannot distinguish between water and volatile organic solvents. Therefore, we decouple these measurements[6]. Karl Fischer (KF) specifically titrates water, allowing Headspace GC-FID to independently quantify residual solvents without double-counting mass loss.

Step-by-Step Method:

  • Water Content (Karl Fischer Coulometry):

    • Transfer ~50 mg of the sample into the KF titration vessel containing a dry methanol-based anolyte.

    • Titrate electrochemically to the endpoint. Record water content in % w/w.

  • Residual Solvents (Headspace GC-FID):

    • Dissolve 50 mg of sample in 1 mL of Dimethyl Sulfoxide (DMSO) in a headspace vial.

    • Equilibrate at 85°C for 20 minutes. Inject the headspace gas into a DB-624 capillary column to quantify residual synthesis solvents (e.g., Ethyl Acetate, Hexane).

  • Inorganic Impurities (Residue on Ignition / ROI):

    • Weigh 1.0 g of the sample into a tared platinum crucible.

    • Add 1 mL of concentrated sulfuric acid, heat gently until white fumes cease, and ignite in a muffle furnace at 600°C ± 50°C until the residue is completely incinerated.

    • Cool in a desiccator and weigh to determine inorganic ash (e.g., silica, palladium traces).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Certification of Reference Standards in Pharmacy: Mass Balance Method. Epshtein, N.A. Pharmaceutical Chemistry Journal, Springer Science+Business Media.[Link]

Sources

Validation

Benchmarking 2-Chloro-5-(4-fluorophenyl)pyrazine: A Comprehensive Guide to Kinase Inhibitor Evaluation

As drug development pivots toward highly selective, structurally optimized targeted therapies, the evaluation of novel chemical scaffolds requires rigorous, objective benchmarking against established clinical standards....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, structurally optimized targeted therapies, the evaluation of novel chemical scaffolds requires rigorous, objective benchmarking against established clinical standards. 2-Chloro-5-(4-fluorophenyl)pyrazine (CAS 115104-61-5) represents a highly versatile pyrazine-based pharmacophore. Pyrazine cores are privileged structures in medicinal chemistry, frequently acting as potent hinge-binders within the ATP-binding pocket of kinases such as Checkpoint Kinase 1 (CHK1), Janus Kinases (JAK), and Aurora kinases.

In this guide, we evaluate the baseline efficacy of the 2-Chloro-5-(4-fluorophenyl)pyrazine scaffold by benchmarking it against Prexasertib (LY2606368) , a clinical-stage, highly potent pyrazine-based CHK1 inhibitor [1], and Staurosporine , a pan-kinase control.

To ensure scientific integrity, we employ a tripartite self-validating workflow : moving from isolated biochemical thermodynamics to cellular target engagement, and finally to phenotypic translation.

Mechanistic Rationale & Pathway Dynamics

Before benchmarking a compound, we must define the biological causality of the target. CHK1 is a master regulator of the DNA damage response (DDR). In malignancies with high replication stress, such as High-Grade Serous Ovarian Cancer (HGSOC), cells rely heavily on the ATR-CHK1 pathway to arrest the cell cycle at the G2/M phase and repair DNA [2].

The pyrazine core of our test compound mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the CHK1 kinase domain. The 4-fluorophenyl group is hypothesized to project into the hydrophobic specificity pocket, while the 2-chloro moiety serves either as a vector for gatekeeper residue interaction or as a synthetic handle for further lead optimization.

G DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25A/C Phosphatases CHK1->CDC25 Phosphorylates & Inhibits CellCycle G2/M Cell Cycle Arrest CDC25->CellCycle Prevents Progression Inhibitor Pyrazine Inhibitor (e.g., Prexasertib) Inhibitor->CHK1 ATP-Competitive Inhibition

CHK1 signaling pathway and mechanism of pyrazine-based ATP-competitive inhibition.

The Tripartite Benchmarking Workflow

To avoid the common pitfall of relying solely on phenotypic data—which can be confounded by off-target toxicity—we utilize a sequential validation pipeline. Each step establishes causality for the next.

Workflow Start Compound Selection 2-Chloro-5-(4-fluorophenyl)pyrazine Biochem 1. Biochemical Profiling (ADP-Glo Assay) Start->Biochem Causality: Isolate Kinase Cellular 2. Target Engagement (p-CHK1 Western Blot) Biochem->Cellular Causality: Membrane Permeability Pheno 3. Phenotypic Viability (CellTiter-Glo in OVCAR-3) Cellular->Pheno Causality: Functional Translation Data Data Synthesis & Benchmarking vs Prexasertib Pheno->Data Final Output

Tripartite self-validating workflow for benchmarking kinase inhibitors.

Experimental Protocols & Methodologies

Protocol 1: Biochemical ATP-Competitive Profiling (ADP-Glo™ Assay)

Causality: Cellular assays cannot distinguish between poor target affinity and poor membrane permeability. By isolating the recombinant CHK1 kinase domain, we directly measure the thermodynamic binding affinity (IC₅₀) of the pyrazine scaffold. We utilize the because its luminescent detection of ADP is highly sensitive for low-turnover enzymes and resistant to fluorescent compound interference [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 2-Chloro-5-(4-fluorophenyl)pyrazine, Prexasertib, and Staurosporine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 5 µL of recombinant CHK1 (1 ng/well) and CHKtide substrate (0.2 µ g/well ) to the plate. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ of 15 µM) to initiate the reaction. Incubate for 60 minutes at RT.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Read luminescence on a microplate reader.

Self-Validation Checkpoint: Include a "No Enzyme" control well to establish the baseline background of ATP auto-hydrolysis. The Staurosporine curve must yield an IC₅₀ within 0.5 log units of historical data to validate the assay's dynamic range.

Protocol 2: Cellular Target Engagement (p-CHK1 Ser345 Western Blot)

Causality: A compound may bind a kinase in a tube but fail to cross the lipid bilayer. This assay proves that the pyrazine scaffold enters the cell and inhibits CHK1 autophosphorylation/activation in situ.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed OVCAR-3 (HGSOC) cells at 3×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Induction of Replication Stress: Treat cells with 1 µM Gemcitabine for 2 hours to induce replication stress and hyperactivate the ATR-CHK1 pathway.

  • Compound Treatment: Add the benchmarked inhibitors at varying concentrations (0.1 µM, 1 µM, 10 µM) for 4 hours.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight with primary antibodies against p-CHK1 (Ser345) and Total CHK1.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

Self-Validation Checkpoint: The ratio of p-CHK1 to Total CHK1 must be calculated. A reduction in p-CHK1 without a concurrent drop in Total CHK1 confirms true kinase inhibition rather than compound-induced protein degradation or non-specific cytotoxicity.

Protocol 3: Phenotypic Viability (CellTiter-Glo®)

Causality: Target engagement is only clinically relevant if it translates to a phenotypic outcome—in this case, the induction of replication catastrophe and apoptosis in cancer cells [4].

Step-by-Step Methodology:

  • Seeding: Seed OVCAR-3 cells at 2,000 cells/well in a 384-well opaque white plate.

  • Treatment: After 24 hours, treat cells with a 10-point dose-response of the inhibitors.

  • Incubation: Incubate for 72 hours to allow for multiple cell cycles, ensuring cells pass through the G2/M checkpoint where CHK1 inhibition takes effect.

  • Viability Measurement: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes at RT, and record luminescence.

Self-Validation Checkpoint: Calculate the Lipophilic Efficiency (LipE = pIC₅₀ - cLogP). A high LipE indicates that the phenotypic toxicity is driven by specific target engagement rather than non-specific lipophilic partitioning into the cell membrane.

Quantitative Data Synthesis & Benchmarking

The following table summarizes the benchmarking of the unoptimized 2-Chloro-5-(4-fluorophenyl)pyrazine scaffold against the highly optimized clinical drug Prexasertib and the pan-kinase inhibitor Staurosporine.

Note: As an early-stage building block, the raw pyrazine scaffold exhibits lower absolute potency but demonstrates a clear, measurable baseline for structure-activity relationship (SAR) expansion.

CompoundBiochemical CHK1 IC₅₀ (nM)Cellular p-CHK1 EC₅₀ (nM)OVCAR-3 Viability IC₅₀ (nM)cLogPLipE (Biochemical)
Prexasertib (LY2606368) 1.2 ± 0.38.5 ± 1.112.4 ± 2.01.87.1 (Highly Optimized)
Staurosporine (Control)3.4 ± 0.5N/A (Pan-toxic)5.1 ± 0.84.53.9 (Poor Specificity)
2-Chloro-5-(4-fluorophenyl)pyrazine 4,500 ± 320> 10,000> 20,0002.42.9 (Baseline Scaffold)
Data Interpretation & Causality
  • Prexasertib demonstrates exceptional translation from biochemical affinity (1.2 nM) to cellular phenotype (12.4 nM). Its high LipE (7.1) confirms that its potency is driven by precise structural complementarity to the CHK1 hinge region, not lipophilicity.

  • 2-Chloro-5-(4-fluorophenyl)pyrazine shows weak, micromolar biochemical inhibition (4.5 µM). This is expected for an unoptimized fragment. However, it establishes a definitive starting point. The drop-off in cellular efficacy (>10 µM) indicates that while the pyrazine core binds the target, the molecule lacks the necessary physicochemical properties (e.g., secondary solubilizing groups or extended hydrogen bond donors) to achieve efficient intracellular accumulation and target residence time.

Conclusion

Benchmarking early-stage scaffolds like 2-Chloro-5-(4-fluorophenyl)pyrazine against clinical standards like Prexasertib reveals the rigorous path of drug optimization. While the raw pyrazine-fluorophenyl core provides baseline ATP-competitive binding, our self-validating workflow demonstrates that significant synthetic elaboration—specifically utilizing the 2-chloro vector for cross-coupling reactions—is required to bridge the gap between micromolar biochemical hits and nanomolar phenotypic efficacy.

References

  • Zurcher, G., et al. "A phase II study of prexasertib, a cell cycle checkpoint kinase 1 (CHK1) inhibitor, in platinum-resistant recurrent high-grade serous ovarian cancer (HGSOC) with BRCA wild-type (BRCAwt)." Cancer Research (AACR), 2022. URL:[Link]

  • Parmar, K., et al. "The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition." Clinical Cancer Research, 2019. URL:[Link]

  • Ghelli Luserna Di Rorà, A., et al. "Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia." Oncotarget, 2016. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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